An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-N-methylpyrimidin-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-N-methylpyrimidin-4-amine
Executive Summary: The Strategic Importance of a Core Pyrimidine Intermediate
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous approved therapeutics, particularly in oncology. The strategic functionalization of this core dictates biological activity, selectivity, and pharmacokinetic properties. 2,5-Dichloro-N-methylpyrimidin-4-amine (CAS No. 940927-35-5) has emerged as a critical building block in this domain. Its specific arrangement of chloro- and methylamino- substituents provides two distinct and chemically addressable points for synthetic elaboration, making it a versatile intermediate for constructing complex molecular architectures.
This guide provides a comprehensive analysis of the essential physicochemical properties of 2,5-Dichloro-N-methylpyrimidin-4-amine. Understanding these core characteristics is not merely an academic exercise; it is fundamental to its effective application in synthesis, process development, and the rational design of drug candidates. We will delve into the empirical data, the scientific principles underpinning these properties, and the robust experimental methodologies required for their validation. This document is structured to serve as a practical, field-proven resource for scientists leveraging this key intermediate in their research and development endeavors.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's structure is the foundation upon which all other physicochemical interpretations are built.
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IUPAC Name: 2,5-Dichloro-N-methylpyrimidin-4-amine
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CAS Number: 940927-35-5[1]
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Molecular Formula: C₅H₅Cl₂N₃[1]
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SMILES: CNC1=NC(=NC=C1Cl)Cl[1]
Caption: 2D Structure of 2,5-Dichloro-N-methylpyrimidin-4-amine.
Core Physicochemical Properties
The following table summarizes the key physicochemical data for 2,5-Dichloro-N-methylpyrimidin-4-amine. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source | Significance in Drug Development |
| Molecular Weight | 178.02 g/mol | [1] | Adheres to Lipinski's Rule of Five; suitable for oral bioavailability. |
| Physical State | Solid, Powder/Crystal | Eases handling, weighing, and storage; suitable for solid dosage forms. | |
| Melting Point | 150 °C | [1] | Indicates high purity and thermal stability under typical reaction conditions. |
| XLogP3-AA | 1.4 | [2] | Suggests moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | [2] | Contributes to solubility and potential target interactions. |
| Hydrogen Bond Acceptors | 3 | [2] | The pyrimidine nitrogens and amine nitrogen can interact with biological targets. |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] | Predicts good intestinal absorption and blood-brain barrier penetration potential. |
Spectroscopic and Analytical Profile
Confirming the identity and purity of a synthetic intermediate is paramount. The following spectroscopic data provides a characteristic "fingerprint" for 2,5-Dichloro-N-methylpyrimidin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be relatively simple. Key signals would include a singlet for the pyrimidine ring proton, a doublet for the N-methyl protons (which may appear as a singlet depending on the solvent and temperature due to rotation), and a broad signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the pyrimidine ring.
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¹³C NMR: The spectrum will show five distinct carbon signals. The carbons attached to chlorine atoms (C2 and C5) will be significantly downfield. The N-methyl carbon will appear in the aliphatic region, while the remaining pyrimidine carbons will be in the aromatic/heteroaromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
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N-H Stretch: A characteristic absorption band is expected in the range of 3200-3400 cm⁻¹, typical for a secondary amine.
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C-H Stretch: Signals for aromatic/heterocyclic C-H and aliphatic C-H (from the methyl group) will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=N and C=C Stretch: A series of sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the pyrimidine ring vibrations.
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C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹, correspond to the carbon-chlorine bonds.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic distribution.
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Molecular Ion Peak (M+): The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The most intense peaks will be at m/z 177 (for ³⁵Cl, ³⁵Cl), 179 (for ³⁵Cl, ³⁷Cl), and 181 (for ³⁷Cl, ³⁷Cl) in an approximate ratio of 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, protocols must be robust and self-validating. The following methodologies are standard in the field for determining the core properties of a chemical entity like 2,5-Dichloro-N-methylpyrimidin-4-amine.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad range indicates the presence of impurities which depress and widen the melting range.
Methodology:
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Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline sample.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
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Heating Profile:
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Set a rapid heating ramp (10-15 °C/min) for an initial approximate determination.
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For an accurate reading, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
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Observation & Reporting: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.
Caption: Workflow for Accurate Melting Point Determination.
Protocol: Shake-Flask Solubility Determination (OECD 105)
Causality: Solubility dictates the bioavailability of a drug and the choice of solvents for synthesis and formulation. The shake-flask method is the gold standard for determining aqueous solubility, as it allows the system to reach thermodynamic equilibrium.
Methodology:
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System Preparation: Prepare a saturated solution by adding an excess of 2,5-Dichloro-N-methylpyrimidin-4-amine to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert flask.
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Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary run can establish the time to equilibrium.
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Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution (using a filter material that does not adsorb the analyte) to obtain a clear, particle-free supernatant.
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Quantification: Accurately measure the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve.
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Reporting: Express the solubility in units such as mg/mL or µg/mL.
Caption: Workflow for Shake-Flask Solubility Measurement.
Applications in Drug Discovery and Development
The utility of 2,5-Dichloro-N-methylpyrimidin-4-amine stems from the differential reactivity of its two chlorine atoms. The chlorine at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C5 position. This allows for a sequential and controlled synthesis strategy.
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Kinase Inhibitors: The 4-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. This compound serves as a starting point for building libraries of potential inhibitors by first displacing the C2-chloro with a desired R¹ group, followed by modification at the C5 position.
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Versatile Intermediate: Beyond kinase inhibitors, this molecule is a valuable intermediate for pharmaceuticals targeting a range of conditions, including inflammatory diseases and cancer.[3][4] Its structure allows for the creation of diverse molecules that can interact with various biological targets.[3][4]
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) should always be consulted, compounds of this class generally require careful handling.
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Hazard Statements (General for class): May cause skin, eye, and respiratory irritation.[5][6] May be harmful if swallowed.[6]
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Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
2,5-Dichloro-N-methylpyrimidin-4-amine is a high-value synthetic intermediate whose utility is firmly rooted in its specific physicochemical properties. Its molecular weight, moderate lipophilicity, and defined solid-state characteristics make it an ideal building block for drug discovery programs. The spectroscopic profile provides a reliable means of identity and purity confirmation, while the established protocols for property determination ensure data integrity. A thorough understanding of these foundational characteristics, as detailed in this guide, empowers researchers to fully exploit the synthetic potential of this versatile molecule, accelerating the path toward novel therapeutic agents.
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